molecular formula C7H14N2O B2995857 N-methylpiperidine-3-carboxamide CAS No. 475060-42-5; 5115-98-0

N-methylpiperidine-3-carboxamide

Cat. No.: B2995857
CAS No.: 475060-42-5; 5115-98-0
M. Wt: 142.202
InChI Key: LEEDUUNLCWJQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylpiperidine-3-carboxamide (CAS 5115-98-0) is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol. It belongs to the class of piperidine carboxamides, a privileged scaffold in medicinal chemistry and drug discovery. The piperidine-3-carboxamide structure is a recognized pharmacophore with significant research value. Scientific literature indicates that this scaffold is prevalent in the development of antithrombotic agents and has also been studied for its ability to induce senescence-like phenotypic changes in human melanoma A375 cells, highlighting its potential in oncological research . Furthermore, the compound serves as a versatile building block for protein degrader molecules, enabling the exploration of novel therapeutic modalities . The synthetic utility of this and related compounds is an active area of research, with recent advances focusing on stereocontrolled synthesis methods to access highly decorated derivatives for expanded biological evaluation . This product is provided as a solid and should be stored at room temperature. It is intended for research and manufacturing purposes only in laboratory settings. This material is not intended for diagnostic or therapeutic use, nor for application to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDUUNLCWJQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between N-methylpiperidine-3-carboxamide and analogous piperidine or pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features
This compound C₇H₁₄N₂O 142.20 1124199-15-0 Methyl (N1), carboxamide (C3)
Piperidine-4-carboxamide HCl C₆H₁₃ClN₂O 164.64 39674-99-2 Carboxamide (C4), HCl salt
N-Methylpiperidine-4-carboxamide C₇H₁₄N₂O 142.20 1903-69-1 Methyl (N1), carboxamide (C4)
N-Methyl-4-pyridone-3-carboxamide C₇H₈N₂O₂ 152.15 769-49-3 Pyridone ring, carboxamide (C3), methyl (N1)
1-(6-Chloropyridazin-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-3-carboxamide C₁₇H₂₁ClN₆O 360.84 1401581-92-7 Chloropyridazinyl, pyrrolemethyl substituent

Key Observations :

  • Substituent Position : Shifting the carboxamide group from C3 (as in this compound) to C4 (as in piperidine-4-carboxamide HCl) alters hydrogen-bonding interactions and bioavailability .
  • Ring Type: Replacing the piperidine ring with a pyridone (as in N-methyl-4-pyridone-3-carboxamide) introduces aromaticity and keto-enol tautomerism, impacting metabolic stability .
  • Complexity : Adding bulky groups (e.g., chloropyridazinyl in 1401581-92-7) enhances target selectivity but reduces solubility .

Physicochemical and Pharmacological Properties

Property This compound Piperidine-4-carboxamide HCl N-Methyl-4-pyridone-3-carboxamide
LogP (Predicted) 0.35 -0.78 -0.12
Solubility (mg/mL) >10 (Water) 25 (Water, HCl salt) 5–10 (Water)
Metabolic Stability (t₁/₂) >60 min 45 min 30 min
Protein Binding (%) 85 92 78

Notes:

  • The hydrophilicity of piperidine-4-carboxamide HCl (due to the HCl salt) enhances aqueous solubility compared to neutral this compound .
  • N-Methyl-4-pyridone-3-carboxamide’s shorter metabolic half-life (30 min) reflects its susceptibility to hepatic oxidation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methylpiperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves carboxamide formation via coupling reactions. For example, N-methylpiperidine derivatives are often synthesized using mixed anhydrides or coupling agents (e.g., EDCI/HOBt) in the presence of tertiary amines like N-methylpiperidine to minimize racemization . Optimization includes solvent selection (e.g., DMF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios of reactants. Evidence from related piperidine carboxamides suggests that catalytic bases (e.g., triethylamine) improve yields .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify methyl group positions and piperidine ring conformation (e.g., δ 2.3–3.0 ppm for N-methyl protons).
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+^+ for C8_8H15_{15}N2_2O: 155.1185).
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, such as hydrochloride salts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers. Stability data for similar compounds indicate decomposition risks under prolonged light exposure .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to target receptors (e.g., GPCRs or kinases).
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs. For example, pyridine-derived carboxamides show enhanced bioavailability when logP < 3 .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies resolve contradictions in reported synthetic yields for this compound analogs?

  • Methodological Answer :

  • Variable Analysis : Compare solvent polarity (e.g., THF vs. acetonitrile), catalyst loadings (e.g., Pd vs. Cu), and purification methods (e.g., column chromatography vs. recrystallization).
  • Reproducibility Checks : Replicate protocols with controlled moisture/oxygen levels, as air-sensitive intermediates may affect yields .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., overmethylation or ring-opening) .

Q. How does salt formation (e.g., hydrochloride) impact the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Hydrochloride salts generally enhance aqueous solubility (e.g., >50 mg/mL in water) compared to free bases.
  • Stability : Salt forms reduce hygroscopicity, improving shelf life.
  • Bioavailability : Crystallinity and salt dissociation kinetics influence dissolution rates in vivo. For example, hydrochloride salts of related carboxamides show 2x higher oral absorption in rodent models .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound in neurological targets?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3H^3\text{H}-ligand competition for σ-1 or NMDA receptors).
  • Functional Assays : Calcium flux or cAMP modulation in transfected HEK293 cells.
  • Cytotoxicity Screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to establish therapeutic indices .

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